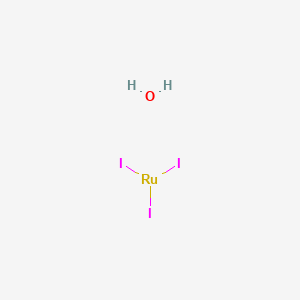

Ruthenium(III) iodide hydrate

Vue d'ensemble

Description

Ruthenium(III) iodide hydrate is a compound with the formula RuI3·H2O . It is a catalyst with a ruthenium core . The general description of Ruthenium chloride hydrate, which is similar to Ruthenium(III) iodide hydrate, is a dark brown or black solid often used as a powder .

Synthesis Analysis

Ruthenium(III) iodide can be prepared in several ways . One method involves the reaction of ruthenium tetroxide with aqueous hydroiodic acid . Another method is the thermal decomposition of pentaammineruthenium(III) iodide . A third method is the salt metathesis reaction of hydrated ruthenium(III) chloride with potassium iodide in aqueous solution .Molecular Structure Analysis

Ruthenium(III) iodide adopts an extended structure with octahedral coordination geometry at ruthenium . There is some doubt about the characterisation of ruthenium(III) iodide and it may be an oxohalide or a hydroxyhalide .Chemical Reactions Analysis

Ruthenium(III) chloride interacts with potassium iodide to produce an iodide precipitate . It precipitates as ruthenium trisulphide when hydrogen sulphide is introduced into the solution .Physical And Chemical Properties Analysis

Ruthenium(III) iodide hydrate has a molecular weight of 499.80 . It has a melting point of 590 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Anticancer Agent Development

Ruthenium(III) iodide hydrate has been explored for its potential in creating anticancer agents. Research indicates that ruthenium complexes can exhibit high cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These complexes may induce cell apoptosis through the release of reactive oxygen species within cancer cells, suggesting a promising avenue for chemotherapy drug development .

Anion Sensing

The compound plays a role in the development of luminescent chemosensors for anion sensing. Ruthenium-based complexes are valued for their photophysical properties, which include high quantum efficiency and luminescence intensity. These properties make them suitable for detecting and quantifying anions, which are crucial in various physiological and industrial processes .

Synthesis of Coordination Complexes

Ruthenium(III) iodide hydrate serves as a precursor in synthesizing other coordination complexes. Its ability to bind with a variety of molecules, including alcohols, carbenes, and nitrogen-containing compounds, makes it a versatile reagent in the synthesis of complex molecular structures .

Catalysis in Organic Synthesis

This compound is used as a catalyst in organic synthesis processes. For example, it catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine. It is also involved in the selective hydrogenation of unsaturated aldehydes .

Asymmetric Hydrogenation

Ruthenium(III) iodide hydrate acts as a catalyst in asymmetric hydrogenation, which is a key step in producing chiral compounds. These chiral compounds are important in the pharmaceutical industry for creating drugs with specific desired effects .

Alkene Metathesis

The compound finds application in alkene metathesis reactions, which are widely used in the synthesis of various organic compounds. Alkene metathesis is a valuable technique in the field of organic chemistry for the formation of carbon-carbon bonds .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Ruthenium(III) iodide hydrate is a catalyst that is used in various chemical reactions . It is also being studied for its potential anticancer properties . The primary targets of Ruthenium(III) iodide hydrate are cancer cells, specifically human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .

Mode of Action

Ruthenium(III) iodide hydrate interacts with its targets through a process known as coordination chemistry . In the case of cancer cells, it has been found that Ruthenium(III) iodide hydrate complexes can release reactive oxygen species intracellularly, which could indicate that they are involved in cell apoptosis .

Biochemical Pathways

It is known that the compound interacts with dna, albumin, and apotransferrin . The generation of reactive oxygen species suggests that Ruthenium(III) iodide hydrate may affect oxidative stress pathways .

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

The result of Ruthenium(III) iodide hydrate’s action is the potential induction of apoptosis in cancer cells . This is due to the intracellular release of reactive oxygen species, which can cause damage to cellular components and potentially lead to cell death .

Action Environment

The action of Ruthenium(III) iodide hydrate can be influenced by environmental factors such as temperature and pH . For example, the stability of the compound in solution can be affected by the pH of the environment . Additionally, the compound is stored at a temperature of 2-8°C , suggesting that temperature could also influence its stability and efficacy.

Propriétés

IUPAC Name |

triiodoruthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLIQGJRXPCWLY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ru](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2I3ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746508 | |

| Record name | Triiodoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium(III) iodide hydrate | |

CAS RN |

208346-20-7 | |

| Record name | Triiodoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium triiodide, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)

![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)